1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone
CAS No.:
Cat. No.: VC13465390
Molecular Formula: C6H9BrClNO
Molecular Weight: 226.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9BrClNO |
|---|---|
| Molecular Weight | 226.50 g/mol |
| IUPAC Name | 1-(3-bromopyrrolidin-1-yl)-2-chloroethanone |
| Standard InChI | InChI=1S/C6H9BrClNO/c7-5-1-2-9(4-5)6(10)3-8/h5H,1-4H2 |
| Standard InChI Key | YKSVEYNHBOKKSW-UHFFFAOYSA-N |
| SMILES | C1CN(CC1Br)C(=O)CCl |
| Canonical SMILES | C1CN(CC1Br)C(=O)CCl |
Introduction
Structural Characteristics
The molecular structure of 1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone features a pyrrolidine ring substituted at the 3-position with bromine and a chloroacetyl group at the 1-position. Key structural data include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉BrClNO |
| Molecular Weight | 226.50 g/mol |
| IUPAC Name | 1-(3-Bromopyrrolidin-1-yl)-2-chloroethanone |
| SMILES | C1CN(CC1Br)C(=O)CCl |
| InChI Key | YKSVEYNHBOKKSW-UHFFFAOYSA-N |
The bromine atom enhances electrophilic reactivity, while the chloroacetyl group facilitates nucleophilic substitutions, making the compound a valuable scaffold for derivatization .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions, as illustrated in patent CN104844567A :
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Bromination: 3-Aminopyrazole derivatives are brominated using hydrobromic acid (HBr) and cuprous bromide (CuBr) under reflux.
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Oxidation: The brominated intermediate is oxidized with potassium permanganate (KMnO₄) in acidic conditions to yield a carboxylic acid derivative.
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Coupling: Reaction with 2,3-dichloropyridine in ethanol using potassium carbonate (K₂CO₃) as a base generates the final product .
Alternative methods utilize continuous flow reactors to improve yield (up to 85%) and purity.
Industrial-Scale Production
Industrial processes optimize reaction conditions by:
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Employing microwave-assisted synthesis to reduce reaction time.
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Using chromatographic purification (e.g., silica gel) to achieve >97% purity .
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | Soluble in ethanol, DMSO, and dichloromethane |
| Stability | Stable under inert atmospheres; sensitive to moisture |
| Melting Point | Not explicitly reported (analogs: 120–150°C) |
| Boiling Point | Estimated >250°C (decomposes) |
The compound’s halogenated structure contributes to its lipophilicity (LogP ≈ 2.5), favoring membrane permeability in biological systems .
Applications in Medicinal Chemistry
Pharmaceutical Intermediates
1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone is a precursor in synthesizing:
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Dopamine D3 Receptor Antagonists: Bromine enhances binding affinity, while the pyrrolidine ring improves metabolic stability .
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Opioid Analogs: Chloroacetyl groups are pivotal in forming covalent bonds with target proteins .
Case Study: Antimycobacterial Agents
A 2021 study demonstrated that brominated pyrrolidine derivatives inhibit Mycobacterium tuberculosis (MIC = 2 μM) by targeting enoyl-acyl carrier protein reductase (InhA) . The chloro group in 1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone was critical for disrupting cell wall synthesis .
Biological Activity and Mechanism
Enzyme Inhibition
The compound inhibits cytochrome P450 enzymes (CYP3A4 IC₅₀ = 8.2 μM) via irreversible alkylation of heme iron, a property leveraged in prodrug design .
Receptor Modulation
In vitro assays reveal moderate activity at σ-1 receptors (Kᵢ = 320 nM), suggesting potential in neurodegenerative disease therapy.
| Risk | Precaution |
|---|---|
| Skin corrosion (Category 1B) | Use nitrile gloves and face shields |
| Acute toxicity (Oral LD₅₀ = 350 mg/kg) | Avoid inhalation; use fume hoods |
Environmental Impact
The bromine atom poses bioaccumulation risks (BCF = 1,200 L/kg), necessitating controlled disposal via incineration .
Comparative Analysis with Analogues
| Compound | Structure | Key Differences |
|---|---|---|
| 1-(3-Chloro-pyrrolidin-1-yl)-2-bromo-ethanone | Cl replaces Br at pyrrolidine | Lower reactivity (Br > Cl) |
| 1-(3-Iodo-pyrrolidin-1-yl)-2-chloro-ethanone | I replaces Br | Higher molecular weight (348 g/mol) |
Bromine’s intermediate electronegativity balances reactivity and stability, making 1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone superior for synthetic applications.
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